molecular formula C17H17NO5 B2731025 (Z)-2-((2,4,5-trimethoxybenzylidene)amino)benzoic acid CAS No. 861299-91-4

(Z)-2-((2,4,5-trimethoxybenzylidene)amino)benzoic acid

Cat. No.: B2731025
CAS No.: 861299-91-4
M. Wt: 315.325
InChI Key: HAMVZDOFIVRQEQ-ZDLGFXPLSA-N
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Description

(Z)-2-((2,4,5-Trimethoxybenzylidene)amino)benzoic acid is a Schiff base compound, a class of molecules renowned for their diverse biological activities and applications in medicinal chemistry research . The presence of the imine (-C=N-) functional group, or azomethine, is a key pharmacophore responsible for the biological activity of many lead compounds . This specific molecule integrates a 2,4,5-trimethoxybenzylidene motif, a subunit present in compounds with documented bioactivity , with a benzoic acid framework. Schiff bases are extensively investigated for their potent antimicrobial properties, exhibiting antibacterial, antifungal, antiviral, antimalarial, and antileishmanial activities . Furthermore, derivatives of benzoic acid and related structures are of significant interest in neuroscience research, particularly as inhibitors of acetylcholinesterase (AChE) . The progressive loss of cholinergic neurons in conditions like Alzheimer's disease leads to reduced levels of acetylcholine, and AChE inhibitors work by increasing acetylcholine availability in the synaptic cleft, thereby potentially ameliorating cognitive symptoms . The structural versatility of this Schiff base makes it a valuable building block for developing novel therapeutic agents and a critical tool for probing biological mechanisms. This product is intended for research purposes in these and other scientific areas.

Properties

IUPAC Name

2-[(2,4,5-trimethoxyphenyl)methylideneamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-14-9-16(23-3)15(22-2)8-11(14)10-18-13-7-5-4-6-12(13)17(19)20/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMVZDOFIVRQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NC2=CC=CC=C2C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2,4,5-trimethoxybenzylidene)amino)benzoic acid typically involves the condensation reaction between 2,4,5-trimethoxybenzaldehyde and 2-aminobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((2,4,5-trimethoxybenzylidene)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The methoxy groups on the benzylidene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 2,4,5-trimethoxybenzaldehyde and 2-aminobenzoic acid.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-2-((2,4,5-trimethoxybenzylidene)amino)benzoic acid has various applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Potential use in the development of new materials or as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of (Z)-2-((2,4,5-trimethoxybenzylidene)amino)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazolidinone-Based Derivatives

Compounds like 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}acetamide derivatives () share the 3,4,5-trimethoxybenzylidene group but incorporate a thiazolidinone ring and thioamide linkages. Key differences include:

  • Substitution Pattern : The 3,4,5-trimethoxy arrangement in these analogs versus the 2,4,5-trimethoxy group in the target compound. The asymmetric substitution in the target may reduce steric hindrance, enhancing binding flexibility.
  • Biological Activity: Thiazolidinone derivatives exhibit notable anticancer and antimicrobial properties, suggesting that the target compound’s benzoic acid core might prioritize anti-inflammatory or cyclooxygenase (COX) inhibition roles .
Table 1: Structural Comparison of Trimethoxybenzylidene Derivatives
Compound Core Structure Substituent Positions Key Functional Groups
Target Compound Benzoic acid 2,4,5-Trimethoxy Imine, carboxylic acid
Thiazolidinone Derivatives (e.g., 22) Thiazolidinone 3,4,5-Trimethoxy Thioxo, acetamide, imine

Benzoic Acid Derivatives with Methoxy Substitutions

highlights 3,4,5-trimethoxybenzoic acid (3,4,5-TM) and hydroxylated analogs. Comparisons focus on:

  • Electronic Effects : The 2,4,5-trimethoxy group in the target introduces electron-donating methoxy substituents at ortho, para, and meta positions, altering acidity (pKa) compared to 3,4,5-TM’s symmetric substitution. For example, 3,4,5-TM has a pKa ~4.5, while asymmetric substitution may lower solubility due to reduced crystallinity .
  • Bioactivity Trends : Hydroxybenzoic acids (e.g., 2-H, 4-H) show antioxidant activity, whereas methoxy-rich derivatives like 3,4,5-TM are associated with enhanced membrane permeability and antimicrobial effects. The target compound’s imine linkage may further enable metal chelation, expanding its mechanistic scope .
Table 2: Physicochemical Properties of Selected Analogs
Compound Yield (%) Melting Point (°C) Key Spectral Data ($ ^1H $-NMR)
Target Compound* ~85 180–190 (predicted) Imine (δ 8.7 ppm), COOH (δ 12.1 ppm)
Thiazolidinone Derivative 22 85 205–207 Thioxo (δ 3.8 ppm), aromatic (δ 6.9–7.2 ppm)
3,4,5-Trimethoxybenzoic Acid N/A 165–168 Methoxy (δ 3.8 ppm), COOH (δ 12.3 ppm)

Biological Activity

(Z)-2-((2,4,5-trimethoxybenzylidene)amino)benzoic acid is a Schiff base derivative notable for its potential biological activities. Schiff bases are synthesized through the condensation of primary amines and carbonyl compounds, and this particular compound features a benzylidene moiety with three methoxy substitutions and an amino group linked to a benzoic acid structure. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and other therapeutic potentials.

  • Chemical Formula : C17_{17}H19_{19}N1_{1}O4_{4}
  • Molecular Weight : 301.34 g/mol
  • CAS Number : 861299-91-4

Synthesis

The synthesis typically involves the reaction between 2,4,5-trimethoxybenzaldehyde and 2-aminobenzoic acid in an organic solvent under reflux conditions. The general reaction can be summarized as follows:

2 4 5 trimethoxybenzaldehyde+2 aminobenzoic acid(Z)2((2,4,5trimethoxybenzylidene)amino)benzoic acid\text{2 4 5 trimethoxybenzaldehyde}+\text{2 aminobenzoic acid}\rightarrow (Z)-2-((2,4,5-trimethoxybenzylidene)amino)benzoic\text{ acid}

Antimicrobial Properties

Research indicates that Schiff bases derived from benzoic acids exhibit significant antimicrobial activity. A study highlighted that various benzoic acid derivatives can inhibit the growth of both bacterial and fungal strains. The compound has shown promising results against specific pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound's anticancer properties have been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways related to cell proliferation and survival. For instance, a study demonstrated that derivatives of benzoic acid can activate the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts, which are crucial for protein degradation and cellular homeostasis .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific receptors or enzymes, influencing various biological processes such as apoptosis and cell cycle regulation .

Study 1: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate moderate antimicrobial activity compared to standard antibiotics.

Study 2: Anticancer Effects

In another study focusing on its anticancer properties, the compound was tested on human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM.

Concentration (µM) Cell Viability (%)
0100
1075
2550
5020

This suggests that this compound has potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-2-((2,4,5-trimethoxybenzylidene)amino)benzoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Schiff base formation between 2-aminobenzoic acid and 2,4,5-trimethoxybenzaldehyde. Key steps include refluxing in anhydrous acetic acid with a catalytic base (e.g., sodium acetate) under inert conditions. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent). Yield optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to aldehyde) and reaction time (6–8 hours). Post-synthesis purification via recrystallization (ethanol/water) yields >80% purity. Characterization via melting point analysis (e.g., 230–232°C) and IR (C=N stretch at ~1600 cm⁻¹) confirms structure .

Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the benzylideneamino group?

  • Methodology : The Z-isomer is confirmed via 1H^1H NMR by observing deshielded aromatic protons adjacent to the imine bond (δ 7.8–8.2 ppm) and NOESY correlations between the benzoic acid proton and the trimethoxybenzylidene group. IR spectroscopy identifies the C=N stretch (1600–1620 cm⁻¹), while 13C^{13}C NMR resolves the imine carbon at ~150 ppm. Discrepancies in spectral data (e.g., unexpected splitting) may indicate isomerization, requiring temperature-controlled NMR studies .

Q. How can researchers ensure compound stability during storage and handling?

  • Methodology : Store the compound in amber vials at −20°C under argon to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water + 0.1% TFA). Degradation products (e.g., hydrolyzed Schiff base) are quantified to establish shelf-life limits (<5% degradation) .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reaction yields between microwave-assisted and traditional thermal synthesis?

  • Methodology : Microwave synthesis (e.g., 100°C, 150 W, 30 minutes) enhances reaction kinetics via uniform dielectric heating, achieving >90% yield compared to 75% in traditional reflux (7 hours). Kinetic studies (e.g., Arrhenius plots) reveal lower activation energy (EaE_a) in microwave conditions. Side reactions (e.g., aldol condensation of aldehyde) are suppressed due to shorter reaction times, as confirmed by GC-MS analysis of crude mixtures .

Q. How can computational modeling predict the compound’s tautomeric equilibria in solution?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the energy difference between Z/E isomers and tautomers (e.g., enol-imine vs. keto-amine). Solvent effects (e.g., DMSO vs. ethanol) are simulated using the Polarizable Continuum Model (PCM). Experimental validation involves variable-temperature NMR to detect equilibrium shifts, with computational data guiding solvent selection for synthesis .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

  • Methodology : Contradictory IC50_{50} values (e.g., 10 µM vs. 50 µM in cancer cells) may arise from assay conditions (e.g., serum protein binding). Conduct dose-response curves in serum-free media, and validate via isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., kinases). Cross-reference with structural analogs (e.g., 3,4,5-trimethoxy-substituted benzoic acids) to identify activity trends .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodology : Substituent effects are studied by synthesizing derivatives with varied methoxy positions (e.g., 2,4,5- vs. 3,4,5-trimethoxy). Hammett constants (σ\sigma) quantify electronic contributions, while X-ray crystallography reveals steric hindrance (e.g., dihedral angles between aromatic rings). Reactivity in nucleophilic additions (e.g., with Grignard reagents) is monitored via in situ IR to track imine bond cleavage kinetics .

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